molecular formula C8H13ClN2O2 B7985285 N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide

N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide

Cat. No.: B7985285
M. Wt: 204.65 g/mol
InChI Key: ISIKZYXUXLMZLU-SSDOTTSWSA-N
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Description

N-[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide is a chemical compound that features a pyrrolidine ring substituted with a chloroacetyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide typically involves the reaction of L-proline with chloroacetyl chloride. The process begins with the N-acylation of L-proline, followed by the conversion of the carboxylic acid moiety into the corresponding amide intermediate. This intermediate is then further reacted to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield a carboxylic acid and an amine.

Scientific Research Applications

N-[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of DPP-IV inhibitors, it contributes to the inhibition of the DPP-IV enzyme. This enzyme cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position, and its inhibition extends the half-life of glucagon-like peptide-1 (GLP-1), enhancing insulin secretion and improving glucose tolerance .

Comparison with Similar Compounds

Similar Compounds

    Vildagliptin: A DPP-IV inhibitor used in the treatment of type-II diabetes.

    Sitagliptin: Another DPP-IV inhibitor with a similar mechanism of action.

    Saxagliptin: Also a DPP-IV inhibitor, used for managing type-II diabetes.

Uniqueness

N-[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide is unique due to its specific structural features, such as the chloroacetyl and acetamide groups, which contribute to its reactivity and potential as an intermediate in the synthesis of various biologically active compounds.

Properties

IUPAC Name

N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O2/c1-6(12)10-7-2-3-11(5-7)8(13)4-9/h7H,2-5H2,1H3,(H,10,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIKZYXUXLMZLU-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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